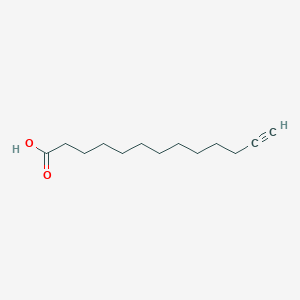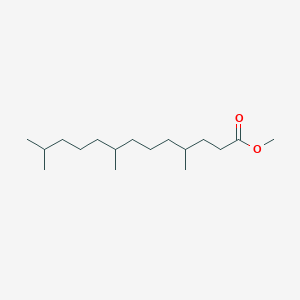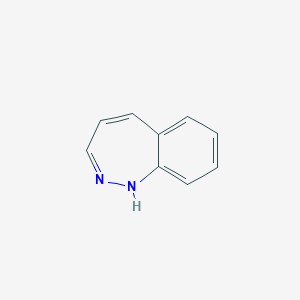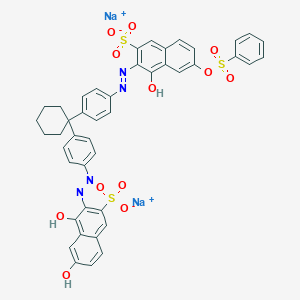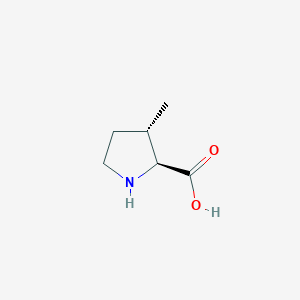
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
描述
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the Michael addition reaction of a chiral glycine Schiff base complexed with nickel(II), followed by further functional group transformations . Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric hydrogenation processes. These methods utilize chiral catalysts to achieve high enantioselectivity and yield. The use of supercritical carbon dioxide as a reaction medium has also been explored to enhance reaction efficiency and environmental sustainability .
化学反应分析
Types of Reactions
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:
Biology: This compound is studied for its role in enzyme catalysis and protein structure.
作用机制
The mechanism of action of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the target .
相似化合物的比较
Similar Compounds
(2S,3R)-3-methylpyrrolidine-2-carboxylic Acid: This diastereomer has different stereochemistry, leading to distinct biological activities and chemical properties.
Proline: A structurally similar amino acid but lacks the methyl group at the 3-position.
Pyrrolidine-2-carboxylic Acid: Similar backbone structure but without the methyl substitution.
Uniqueness
The unique stereochemistry of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid distinguishes it from its isomers and other related compounds. This specific configuration imparts unique biological activities and reactivity profiles, making it valuable in various applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in scientific and industrial contexts.
属性
IUPAC Name |
(2S,3S)-3-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSFBUUYIVHAP-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369267 | |
| Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10512-89-7 | |
| Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid interact with its target and what are the downstream effects?
A: this compound acts by binding to the baculovirus IAP repeat (BIR) domain of Melanoma inhibitor of apoptosis (ML-IAP), a protein involved in suppressing apoptosis (programmed cell death) []. This interaction disrupts the binding of ML-IAP to pro-apoptotic proteins like Smac/DIABLO, effectively negating ML-IAP's anti-apoptotic function []. This can sensitize cancer cells, particularly melanoma cells where ML-IAP is often overexpressed, to drug-induced apoptosis [].
Q2: How does substituting proline with this compound in Smac-based peptides impact their binding affinity and selectivity for ML-IAP?
A: Research shows that substituting the Pro3' residue in the Smac-derived peptide (AVPIAQKSE) with this compound significantly enhances its binding affinity and selectivity for ML-IAP-BIR compared to XIAP-BIR3 []. This modification results in a 7-fold increase in binding affinity for ML-IAP-BIR and approximately 100-fold specificity for ML-IAP-BIR relative to XIAP-BIR3 []. This selectivity is crucial as XIAP is ubiquitously expressed in normal tissues, and targeting it could lead to unwanted side effects.
Q3: Are there any analytical methods available to quantify this compound?
A: While not directly analyzing this compound in the context of protein binding, one of the provided papers describes a highly sensitive High-Performance Liquid Chromatography (HPLC) method with fluorescent detection for quantifying pipecolic acid in mouse brain areas []. This method utilizes this compound as an internal standard []. This highlights the applicability of advanced analytical techniques for studying compounds like this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


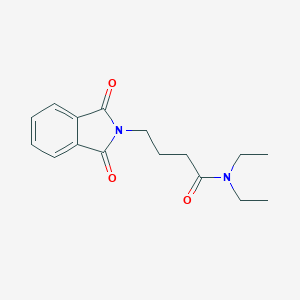
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

